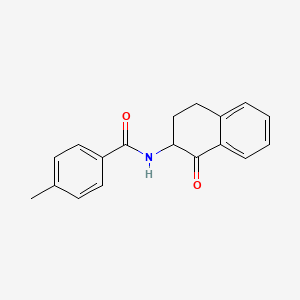![molecular formula C19H17N3O5S B2532691 N-(2-(3-méthyl-2,2-dioxybenzo[c][1,2,5]thiadiazol-1(3H)-yl)éthyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034401-63-1](/img/structure/B2532691.png)
N-(2-(3-méthyl-2,2-dioxybenzo[c][1,2,5]thiadiazol-1(3H)-yl)éthyl)-4-oxo-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C19H17N3O5S and its molecular weight is 399.42. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemistry: : The compound serves as a precursor in synthesizing advanced organic materials, including polymers and ligands for catalysis.
Biology: : In biological research, it is used to investigate its interaction with various biomolecules, exploring its potential as an enzyme inhibitor or fluorescent probe.
Medicine: : Its structure allows for modification to enhance biological activity, making it a candidate for drug development, particularly in anti-cancer and anti-inflammatory therapies.
Industry: : In industrial applications, it can be used in the production of high-performance dyes, optical brighteners, and as a stabilizer in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis involves multi-step organic reactions, beginning with the functionalization of the chromene and benzothiadiazole precursors. Key steps often include halogenation, amide bond formation, and subsequent oxidation processes. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents (like dichloromethane or dimethylformamide), and catalysts (such as palladium on carbon).
Industrial Production Methods: : Scale-up synthesis for industrial production would likely employ batch or continuous flow processes, optimizing each reaction step for maximum yield and purity. This might involve advanced techniques like high-performance liquid chromatography (HPLC) for purification and in-line monitoring systems for real-time reaction tracking.
Analyse Des Réactions Chimiques
Types of Reactions: : This compound undergoes several types of chemical reactions including oxidation, reduction, nucleophilic substitution, and complexation reactions.
Common Reagents and Conditions: : Oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles including amines or thiols are frequently used.
Major Products: : The primary products vary based on the reaction type, but common transformations include derivatives of the original compound with modified functional groups, such as hydroxylated, alkylated, or acetylated products.
Mécanisme D'action
Molecular Targets and Pathways: : The compound interacts with specific proteins and enzymes, binding to active sites and altering their activity. Its mechanism often involves electron transfer processes facilitated by the benzothiadiazole and chromene moieties, which can disrupt normal cellular functions, leading to therapeutic effects in disease models.
Comparaison Avec Des Composés Similaires
Similar Compounds: : Compounds like 2-aminobenzothiazole and chromene-2-carboxylic acid derivatives share structural similarities.
Uniqueness: : What sets N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide apart is its combined structure, offering dual reactivity from the chromene and benzothiadiazole units. This unique configuration enhances its versatility and effectiveness across various applications, making it a standout in its class.
Hope this deep dive was what you were looking for!
Propriétés
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c1-21-14-7-3-4-8-15(14)22(28(21,25)26)11-10-20-19(24)18-12-16(23)13-6-2-5-9-17(13)27-18/h2-9,12H,10-11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUXPXOHNFGTMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2532608.png)
![5-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-4-methyl-2,3-dihydro-1,3-thiazol-2-imine](/img/structure/B2532609.png)
![2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2532610.png)
![N-{[4-(4-fluorophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide](/img/structure/B2532612.png)
![N-(4-fluorophenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2532616.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2532619.png)

![N'-(3,4-dimethylphenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2532621.png)
![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 3-methylbenzenecarboxylate](/img/structure/B2532622.png)
![6-Cyclopropyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2532623.png)
![14,14-dimethyl-10-(naphthalen-2-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one](/img/structure/B2532624.png)


